![molecular formula C18H18N2O9 B11708898 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine CAS No. 313534-71-3](/img/structure/B11708898.png)
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,13-ジニトロ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシンは、複数のニトロ基とジベンゾクラウンエーテル骨格を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
2,13-ジニトロ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシンの合成は、通常、前駆体のジベンゾクラウンエーテルのニトロ化を伴います。反応条件には、ニトロ化剤として濃硝酸と硫酸を使用することがよくあります。このプロセスでは、所望の位置にニトロ基を選択的に導入するために、温度と反応時間の厳密な制御が必要です。
工業的生産方法
この化合物の工業的生産には、市販のジベンゾクラウンエーテルから始まる多段階合成プロセスが含まれる場合があります。ニトロ化工程の後、純粋な化合物を得るために、再結晶またはクロマトグラフィーなどの精製プロセスが続きます。プロセスのスケーラビリティは産業用途にとって重要であり、反応条件の最適化により、高収率と純度を実現する必要があります。
化学反応の分析
反応の種類
2,13-ジニトロ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシンは、以下を含むさまざまな化学反応を起こします。
還元: ニトロ基は、触媒の存在下または金属水素化物などの還元剤を使用して、アミノ基に還元できます。
置換: ニトロ基は、求核置換反応で、他の求核剤に置き換えることができます。
酸化: この化合物は酸化反応を起こす可能性がありますが、ニトロ基の安定性のために、これらはあまり一般的ではありません。
一般的な試薬と条件
還元: 一般的な試薬には、パラジウム触媒または水素化ホウ素ナトリウムを用いた水素ガスがあります。
置換: メトキシドナトリウムまたは水酸化カリウムなどの試薬を塩基性条件下で使用できます。
酸化: 過マンガン酸カリウムなどの強力な酸化剤を使用できますが、これはあまり一般的ではありません。
主な生成物
還元: 主な生成物は対応するジアミノ誘導体です。
置換: 求核剤に応じて、さまざまな置換誘導体が生成される可能性があります。
酸化: 酸化生成物はあまり一般的ではありませんが、ニトロソまたはニトロ誘導体を含む場合があります。
科学研究への応用
2,13-ジニトロ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性を調査されています。
医学: 特に生体標的に作用する能力において、創薬における可能性のある使用について調査されています。
産業: ポリマーやセンサーを含む先進材料の開発に利用されています。
科学的研究の応用
2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
作用機序
2,13-ジニトロ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシンの作用機序には、ニトロ基とクラウンエーテル構造を通じて分子標的に作用することが含まれます。ニトロ基はレドックス反応に参加することができ、クラウンエーテル部分は金属イオンと錯体化して、さまざまな生化学的経路に影響を与えることができます。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
2,3,13,14-テトラブロモ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシン: ニトロ基の代わりに臭素原子を含む同様の構造。
2,14-ビス(ベンゾ[d]チアゾール-2-イル)-6,7,9,10,17,18,20,21-オクタヒドロジベンゾ[b,k][1,4,7,10,13,16]ヘキサオキサシクロオクタデシン: 異なる置換基を持つ関連するクラウンエーテル。
ユニークさ
2,13-ジニトロ-6,7,9,10,17,18-ヘキサヒドロジベンゾ[b,h][1,4,7,10,13]ペンタオキサシクロペンタデシンは、ニトロ基の特定の配置と、クラウンエーテル骨格によって提供される安定性のためにユニークです。これらの特徴の組み合わせにより、反応性と安定性の両方が必要な用途に特に役立ちます。
特性
CAS番号 |
313534-71-3 |
|---|---|
分子式 |
C18H18N2O9 |
分子量 |
406.3 g/mol |
IUPAC名 |
8,21-dinitro-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene |
InChI |
InChI=1S/C18H18N2O9/c21-19(22)13-2-4-16-17(11-13)28-8-6-25-5-7-26-15-3-1-14(20(23)24)12-18(15)29-10-9-27-16/h1-4,11-12H,5-10H2 |
InChIキー |
WUCZXVPZOOWIQO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
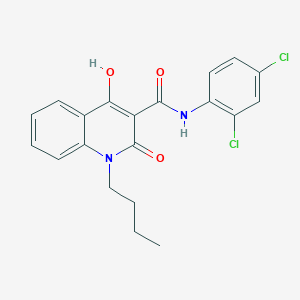
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
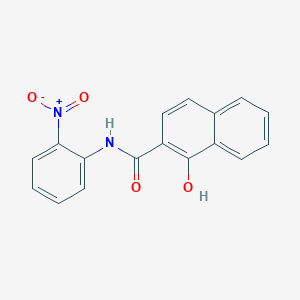
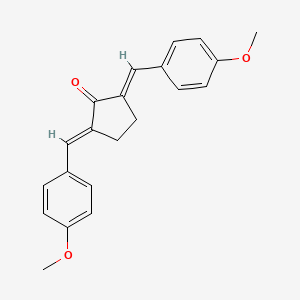
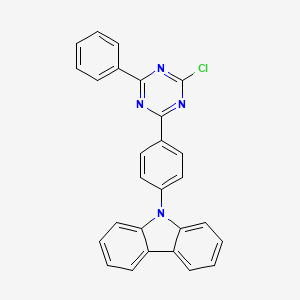
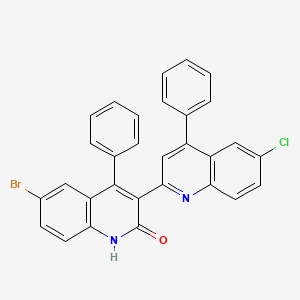
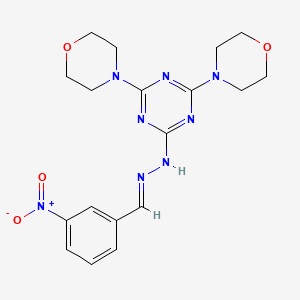
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
